Accelerated Elimination vs. S-(-)-Glucuronide
In healthy human volunteers administered a single oral 20 mg dose of racemic propranolol, (R)-(+)-propranolol glucuronide demonstrates a markedly different elimination profile compared to S-(-)-propranolol glucuronide [1].
| Evidence Dimension | Elimination rate constant (k) and terminal half-life (t1/2) |
|---|---|
| Target Compound Data | k = 0.283 ± 0.06 h⁻¹; t1/2 = 2.45 ± 0.50 h |
| Comparator Or Baseline | S-(-)-propranolol glucuronide: k = 0.195 ± 0.04 h⁻¹; t1/2 = 3.56 ± 0.73 h |
| Quantified Difference | ~45% higher elimination rate constant; ~31% shorter half-life (both p < 0.01) |
| Conditions | 16 Chinese Han volunteers; single oral 20 mg racemic propranolol; urine collected over 24h; RP-HPLC analysis |
Why This Matters
The distinct clearance rate of the (+)-enantiomer necessitates its use as a separate calibrator in pharmacokinetic studies to avoid overestimating systemic exposure when using non-chiral or S-enantiomer standards.
- [1] Luan LJ, Shao Q, Ma JY, Zeng S. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. World J Gastroenterol. 2005;11(12):1822-1824. doi:10.3748/wjg.v11.i12.1822 View Source
